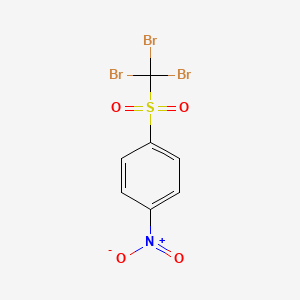
2,6-Di(naphthalen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(naphthalen-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two naphthyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(naphthalen-2-yl)pyridine typically involves the condensation of 2-naphthaldehyde with pyridine derivatives. One common method is the Suzuki cross-coupling reaction, where 2,6-dibromopyridine is reacted with 2-naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Di(naphthalen-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s photochromic properties are attributed to electron transfer processes that occur upon exposure to light, leading to reversible changes in its structure and color .
Comparación Con Compuestos Similares
2,6-Di(naphthalen-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(thiazol-2-yl)pyridine: This compound has thiazole groups instead of naphthyl groups and is used in similar applications, such as coordination chemistry and catalysis.
2,6-Di(pyrazin-2-yl)pyridine: This derivative contains pyrazine groups and is also studied for its coordination properties and potential biological activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound features imidazole groups and is known for its high-temperature spin crossover properties in coordination complexes.
The uniqueness of this compound lies in its bulky naphthyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in the design of photochromic materials and enzyme inhibitors .
Propiedades
Número CAS |
33777-90-1 |
|---|---|
Fórmula molecular |
C25H17N |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2,6-dinaphthalen-2-ylpyridine |
InChI |
InChI=1S/C25H17N/c1-3-8-20-16-22(14-12-18(20)6-1)24-10-5-11-25(26-24)23-15-13-19-7-2-4-9-21(19)17-23/h1-17H |
Clave InChI |
RKAYUIFQZXXASF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


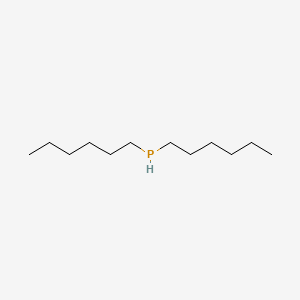
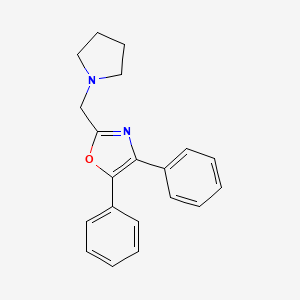
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
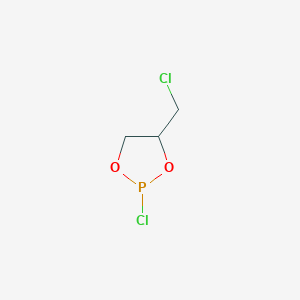

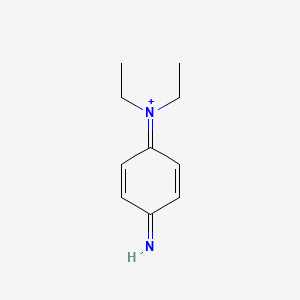
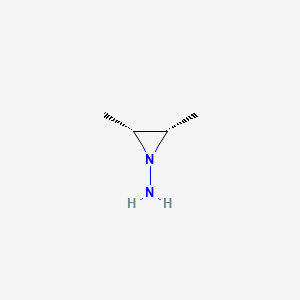
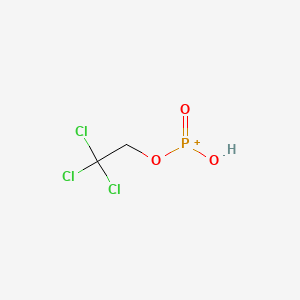
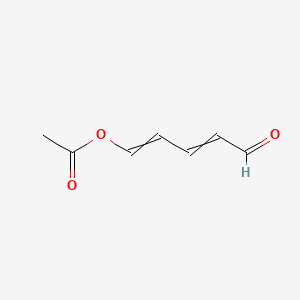


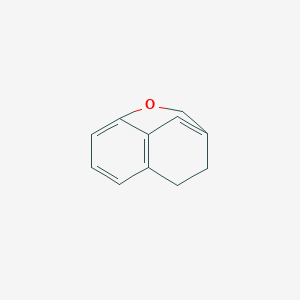
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
